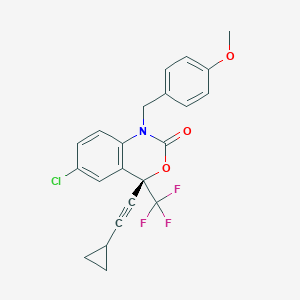

N-(4-Methoxybenzyl)efavirenz

Overview

Description

N-(4-Methoxybenzyl)efavirenz: is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of efavirenz. The molecular formula of this compound is C22H17ClF3NO3, and it has a molecular weight of 435.823 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)efavirenz involves several key steps:

Alkylation: The starting material, N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, undergoes alkylation to introduce the 4-methoxybenzyl group.

Deprotection: The protecting groups are removed to expose the functional groups necessary for the next reaction.

Cyclization: The final step involves cyclization to form the desired efavirenz derivative.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to improve yield and safety. For example, the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium in a flow reactor has been shown to significantly increase yield compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)efavirenz undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced derivatives .

Scientific Research Applications

N-(4-Methoxybenzyl)efavirenz has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its potential biological activities, including antiviral properties.

Medicine: As a derivative of efavirenz, it is investigated for its potential use in antiretroviral therapy.

Mechanism of Action

N-(4-Methoxybenzyl)efavirenz exerts its effects by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This inhibition prevents the replication of the HIV virus. The compound binds to the reverse transcriptase enzyme, causing a conformational change that reduces its activity. This mechanism is similar to that of efavirenz, which is a well-known non-nucleoside reverse transcriptase inhibitor .

Comparison with Similar Compounds

Efavirenz: The parent compound, used in the treatment of HIV-1 infection.

N-Benzylefavirenz: Another derivative with a benzyl group instead of a methoxybenzyl group.

Rilpivirine: A similar non-nucleoside reverse transcriptase inhibitor with different structural features.

Uniqueness: N-(4-Methoxybenzyl)efavirenz is unique due to the presence of the 4-methoxybenzyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(4-Methoxybenzyl)efavirenz is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infection. This compound has garnered interest due to its potential biological activities, particularly its antiviral properties, which are vital in the ongoing fight against HIV.

Chemical Structure and Properties

- Molecular Formula : C22H17ClF3NO3

- Molecular Weight : 435.823 g/mol

- Chemical Structure : The compound features a 4-methoxybenzyl group attached to the nitrogen atom of efavirenz, altering its pharmacological profile while retaining some of the original properties of efavirenz.

This compound functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. This inhibition occurs through binding to the enzyme and inducing conformational changes that reduce its activity, similar to the mechanism exhibited by efavirenz itself.

Biological Activity and Efficacy

Research has shown that this compound retains significant biological activity characteristic of its parent compound, efavirenz. It is particularly noted for:

- Antiviral Properties : The compound exhibits strong inhibition against HIV-1 replication, making it a candidate for further development in antiretroviral therapy.

- Cellular Effects : Studies indicate that derivatives like this compound can influence cellular pathways involved in apoptosis and inflammation, potentially affecting hepatocyte viability and metabolic responses .

Comparative Studies

A comparative analysis of this compound with other NNRTIs reveals several insights:

| Compound | IC50 (µM) | Mechanism of Action | Notable Side Effects |

|---|---|---|---|

| This compound | TBD | Inhibits reverse transcriptase | TBD |

| Efavirenz | 0.05 | Non-nucleoside reverse transcriptase inhibitor | Suicidality, hepatotoxicity |

| Dolutegravir | 0.01 | Integrase strand transfer inhibitor | Fewer side effects compared to efavirenz |

Note: TBD indicates that specific IC50 values for this compound are not yet determined in available literature.

Case Studies and Research Findings

- Hepatotoxicity Observations : In studies involving efavirenz, hepatotoxicity was a significant concern, with elevated liver enzymes observed in patients. While specific data on this compound regarding hepatotoxicity is limited, understanding these dynamics is crucial for evaluating its safety profile .

- Psychiatric Effects : A cohort study highlighted an increased incidence of suicidality among patients treated with efavirenz. This raises questions about the safety of its derivatives like this compound in vulnerable populations .

- Chemoinformatic Profiling : Recent chemoinformatic studies have explored various derivatives of efavirenz, including this compound, assessing their potential as inhibitors against other viral targets such as Zika virus RNA-dependent RNA polymerase .

Properties

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3NO3/c1-29-17-7-4-15(5-8-17)13-27-19-9-6-16(23)12-18(19)21(22(24,25)26,30-20(27)28)11-10-14-2-3-14/h4-9,12,14H,2-3,13H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYROQXKHLSLOS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@@](OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169904 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174819-21-7 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174819217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHOXYBENZYL)EFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB295U888K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.